molecular formula C7H6FIO B1444783 4-Fluoro-5-iodo-2-methylphenol CAS No. 900175-53-3

4-Fluoro-5-iodo-2-methylphenol

Cat. No.: B1444783
CAS No.: 900175-53-3
M. Wt: 252.02 g/mol
InChI Key: RCOFOVFXBBCXBG-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a hydroxyl group and a methyl group

Safety and Hazards

4-Fluoro-5-iodo-2-methylphenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

4-Iodo-2-methylphenol, a related compound, was used as a starting reagent in the synthesis of an agonist for the peroxisome proliferator-activated receptor δ (PPARδ) GW501516, a potential antiobesity drug . This suggests that 4-Fluoro-5-iodo-2-methylphenol could potentially be used in similar applications in the future.

Mechanism of Action

Target of Action

Related compounds such as 4-iodo-2-methylphenol have been used in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (pparδ) .

Mode of Action

It is known that the compound is an important raw material and intermediate used in organic synthesis . It’s likely that the compound interacts with its targets through chemical reactions facilitated by its functional groups.

Biochemical Pathways

For instance, 4-Fluoro-2-methylphenol has been investigated for laccase-mediated grafting with lignin model compounds .

Pharmacokinetics

It’s worth noting that 4-fluoro-2-methylphenol is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The compound’s role as an intermediate in organic synthesis suggests that it may contribute to the formation of various bioactive compounds .

Action Environment

The action of 4-Fluoro-5-iodo-2-methylphenol can be influenced by various environmental factors. For instance, its solubility could affect its distribution and interaction with targets . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the halogenation of 2-methylphenol. One common method involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically include maintaining a low temperature to control the reaction rate and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-iodo-2-methylphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties to the molecule. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-5-iodo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFOVFXBBCXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733172
Record name 4-Fluoro-5-iodo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900175-53-3
Record name 4-Fluoro-5-iodo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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